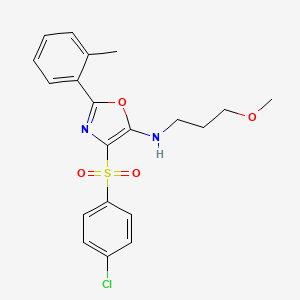
4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(o-tolyl)oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(o-tolyl)oxazol-5-amine is a useful research compound. Its molecular formula is C20H21ClN2O4S and its molecular weight is 420.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(o-tolyl)oxazol-5-amine is a complex organic molecule that has garnered attention for its potential pharmacological applications. This article reviews its biological activity, including antibacterial properties, enzyme inhibition, and molecular interactions, supported by recent research findings.
Chemical Structure and Properties
The chemical formula of the compound is C19H22ClN2O3S. It features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and enzyme inhibition contexts. The presence of a chlorophenyl group enhances its lipophilicity, potentially improving bioavailability.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antibacterial properties. For instance, a series of synthesized compounds with similar functional groups showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, highlighting the potential of sulfonamide derivatives as effective antibacterial agents .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 7l | Salmonella typhi | Strong |
| 7m | Bacillus subtilis | Moderate |
| 7n | Escherichia coli | Weak |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown strong inhibitory activity against urease and acetylcholinesterase (AChE), both of which are critical targets in drug development for treating conditions like hypertension and Alzheimer's disease. The IC50 values for selected derivatives were significantly lower than those of standard inhibitors, indicating superior efficacy .
| Enzyme | IC50 (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| Urease | 2.14 | 21.25 |
| Acetylcholinesterase | 0.63 | 15.00 |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target proteins. These studies suggest that the compound forms stable complexes with key amino acids through hydrogen bonding and hydrophobic interactions. Such interactions are crucial for its biological activity and efficacy as a therapeutic agent.
Binding Affinity
The binding affinity of the compound to target proteins was assessed using molecular docking simulations. The results indicated favorable binding energies, which correlate with high biological activity.
| Protein Target | Binding Energy (kcal/mol) |
|---|---|
| Urease | -8.5 |
| Acetylcholinesterase | -9.0 |
Case Studies
- Antibacterial Screening : A study involving various sulfonamide derivatives demonstrated that modifications in the structure significantly influenced antibacterial activity. Compounds with electron-withdrawing groups exhibited enhanced potency against Gram-negative bacteria .
- Enzyme Inhibition : In another investigation, derivatives of the compound were tested for AChE inhibition using in vitro assays. The results indicated that certain modifications led to increased inhibitory effects, suggesting a structure-activity relationship that could be exploited in drug design .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(3-methoxypropyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S/c1-14-6-3-4-7-17(14)18-23-20(19(27-18)22-12-5-13-26-2)28(24,25)16-10-8-15(21)9-11-16/h3-4,6-11,22H,5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQFSHKHZAXENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NCCCOC)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













